molecular formula C20H26N2O2S B2560275 (E)-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 1235691-98-1

(E)-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2560275
CAS No.: 1235691-98-1
M. Wt: 358.5
InChI Key: XZJZVZJJURHCEO-AATRIKPKSA-N
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Description

(E)-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H26N2O2S and its molecular weight is 358.5. The purity is usually 95%.
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Biological Activity

The compound (E)-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Molecular Structure

The molecular formula of the compound is C18H24N2O2SC_{18}H_{24}N_{2}O_{2}S, with a molecular weight of approximately 332.5 g/mol. The structure features:

  • Piperidine ring : Known for its pharmacological properties.
  • Furan moiety : Contributes to the compound's reactivity and biological activity.
  • Thiophene group : Enhances electronic properties and potential interactions in biological systems.

Table 1: Chemical Characteristics

PropertyValue
Molecular FormulaC18H24N2O2SC_{18}H_{24}N_{2}O_{2}S
Molecular Weight332.5 g/mol
CAS Number1235289-95-8

The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in cancer pathways, such as anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) .
  • Receptor Modulation : It may interact with nicotinic acetylcholine receptors, enhancing activity at certain subtypes while exhibiting antagonistic effects on others .

Case Studies and Research Findings

Recent studies have highlighted several key findings regarding the compound's biological activities:

  • Anticancer Activity : In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines associated with ALK and EGFR pathways. The IC50 values indicate significant potency in inhibiting these targets .
  • Antinociceptive Effects : In animal models, the compound exhibited pain-relieving properties without affecting motor coordination, suggesting its potential use in pain management therapies .
  • Antimicrobial Properties : Preliminary tests indicate that the compound may possess antimicrobial activity against certain bacterial strains, although further studies are necessary to confirm these effects .

Table 2: Summary of Biological Activities

Activity TypeObservations
AnticancerInhibits ALK and EGFR pathways
AntinociceptiveSignificant pain relief in animal models
AntimicrobialPotential activity against specific bacteria

Properties

IUPAC Name

(E)-N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c1-15-12-18(16(2)24-15)14-22-9-7-17(8-10-22)13-21-20(23)6-5-19-4-3-11-25-19/h3-6,11-12,17H,7-10,13-14H2,1-2H3,(H,21,23)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJZVZJJURHCEO-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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